2-Methyl-2-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane
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Overview
Description
2-Methyl-2-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C17H17NO6S and its molecular weight is 363.38. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Characterization
2-Methyl-2-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane has been utilized in the synthesis and characterization of polymers. Tran et al. (2016) highlighted its role in the efficient synthesis of cyclic ketene acetal, which is employed for radical ring-opening polymerization. This method is particularly significant for producing well-defined, degradable polymethacrylate copolymers, demonstrating potential in creating materials with tunable degradation properties and modified thermal characteristics (Tran et al., 2016). Similarly, Delplace et al. (2013) explored its utility in the nitroxide-mediated radical ring-opening polymerization, presenting a method to prepare degradable PEG-based copolymers, a promising approach for biomedical applications (Delplace et al., 2013).
Organic Synthesis and Molecular Interactions
In the realm of organic synthesis and molecular interactions, Wade et al. (2009) explored the reactions of a nitroethene derivative geminally substituted by a second W-group, presenting insights into the complex chemical behavior of related compounds. This study provided fundamental knowledge about the reactions and potential applications of such molecular structures (Wade et al., 2009). Borys et al. (2012) synthesized tribromomethyl phenyl sulfone derivatives with potential pesticidal activity, indicating the utility of compounds with similar molecular structures in the development of novel agricultural chemicals (Borys et al., 2012).
Catalysis and Reaction Mechanisms
In the context of catalysis and reaction mechanisms, Akbalina et al. (2001) reported the catalytic effects of a tetramethyl-phenyl-imidazoline-oxide on the oxidation of various 1,3-dioxolanes. The study provides valuable information about the catalytic behavior and potential industrial applications of such compounds (Akbalina et al., 2001). Schaub et al. (2009) discussed the bond cleavage using a nickel(0) NHC complex, contributing to the understanding of molecular interactions and reaction pathways in chemical synthesis (Schaub et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-2-methyl-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-17(23-9-10-24-17)14-7-8-16(18(19)20)13(11-14)12-25(21,22)15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKZHCVRXTZXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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